REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([CH2:22][O:23][C:24]1[C:31]([CH3:32])=[CH:30][CH:29]=[CH:28][C:25]=1[CH2:26]O)#[N:21].[Br:33]N1C(=O)CCC1=O>C1COCC1>[Br:33][CH2:26][C:25]1[CH:28]=[CH:29][CH:30]=[C:31]([CH3:32])[C:24]=1[O:23][CH2:22][C:20]#[N:21]
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)COC1=C(CO)C=CC=C1C
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred until homogeneous and
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 90 minutes the reaction is concentrated
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (silica, 5:1 hex: EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(OCC#N)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |